molecular formula C8H5N3O4S B187206 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 99768-68-0

5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No. B187206
CAS RN: 99768-68-0
M. Wt: 239.21 g/mol
InChI Key: NKZNKSNTMONKKG-UHFFFAOYSA-N
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Description

5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. The compound is synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with thiosemicarbazide and subsequent nitration.

Mechanism Of Action

The exact mechanism of action of 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood. However, studies suggest that the compound works by inhibiting key enzymes involved in the growth and proliferation of bacteria and cancer cells. The compound is also thought to induce oxidative stress, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of key enzymes involved in bacterial and cancer cell growth, leading to cell death. The compound has also been shown to induce oxidative stress, leading to the activation of apoptotic pathways. Additionally, the compound has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. The compound also exhibits potent antimicrobial and anticancer properties, making it a valuable tool for studying the mechanisms of bacterial and cancer cell growth. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of novel drug formulations based on the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of bacterial infections and cancer. Finally, studies are needed to evaluate the potential toxicity of the compound and its safety for use in humans.

Synthesis Methods

The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves a multi-step process that begins with the reaction of furan-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been shown to have potential applications in drug development. Studies have shown that the compound exhibits antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. The compound has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.

properties

CAS RN

99768-68-0

Product Name

5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Molecular Formula

C8H5N3O4S

Molecular Weight

239.21 g/mol

IUPAC Name

5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C8H5N3O4S/c12-7(10-8-9-3-4-16-8)5-1-2-6(15-5)11(13)14/h1-4H,(H,9,10,12)

InChI Key

NKZNKSNTMONKKG-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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